molecular formula C9H13NO3 B13597938 O-(3,5-Dimethoxybenzyl)hydroxylamine

O-(3,5-Dimethoxybenzyl)hydroxylamine

Cat. No.: B13597938
M. Wt: 183.20 g/mol
InChI Key: SRKRASNJELAFOT-UHFFFAOYSA-N
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Description

O-(3,5-Dimethoxybenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 3,5-dimethoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,5-Dimethoxybenzyl)hydroxylamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(3,5-Dimethoxybenzyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

O-(3,5-Dimethoxybenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3,5-Dimethoxybenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine: Similar structure but lacks the methoxy groups.

    3,5-Dimethoxybenzylamine: Similar structure but lacks the hydroxylamine group.

    Hydroxylamine: The parent compound without the benzyl group.

Uniqueness

O-(3,5-Dimethoxybenzyl)hydroxylamine is unique due to the presence of both the 3,5-dimethoxybenzyl group and the hydroxylamine group. This combination imparts unique reactivity and properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

O-[(3,5-dimethoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO3/c1-11-8-3-7(6-13-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3

InChI Key

SRKRASNJELAFOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CON)OC

Origin of Product

United States

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